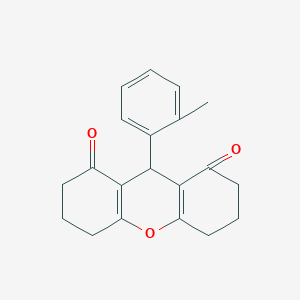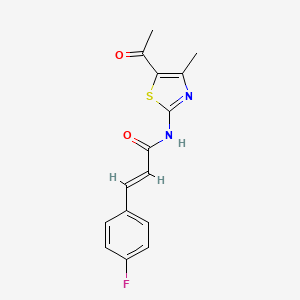![molecular formula C20H16ClN3O3 B10892660 (2E)-4-{[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B10892660.png)
(2E)-4-{[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]amino}-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-{[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]amino}-4-oxobut-2-enoic acid is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]amino}-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodiazepine core, followed by the introduction of the chlorophenyl and methyl groups, and finally, the attachment of the oxobutenoic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process that can produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-{[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]amino}-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions can include a wide range of derivatives with different functional groups, which can be further explored for their pharmacological activities.
Scientific Research Applications
(2E)-4-{[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]amino}-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It can be used in biological assays to study its effects on various biological systems, including its potential as a therapeutic agent.
Medicine: The compound’s pharmacological properties make it a candidate for the development of new drugs for the treatment of anxiety, epilepsy, and other neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-4-{[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets in the body. These targets can include receptors, enzymes, or other proteins that play a role in the compound’s pharmacological effects. The exact pathways involved can vary depending on the specific application, but common pathways include modulation of neurotransmitter systems, inhibition of specific enzymes, and interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-4-{[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]amino}-4-oxobut-2-enoic acid include other benzodiazepines, such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in the specific substituents attached to the benzodiazepine ring.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can lead to distinct pharmacological properties and potential applications. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C20H16ClN3O3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
(E)-4-[[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H16ClN3O3/c1-12-19(13-6-8-14(21)9-7-13)20(24-17(25)10-11-18(26)27)23-16-5-3-2-4-15(16)22-12/h2-11,19H,1H3,(H,26,27)(H,23,24,25)/b11-10+ |
InChI Key |
HTHOWNSWIFRJRB-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[(2-bromo-4-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10892580.png)
![ethyl 3-[(3-methoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10892584.png)
![2-{3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10892590.png)

![Phenyl 2-{[(4-nitrophenyl)carbonyl]oxy}benzoate](/img/structure/B10892594.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892595.png)
![1-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone](/img/structure/B10892599.png)
![N'-[(1Z)-1-(2,5-dimethylthiophen-3-yl)ethylidene]-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B10892606.png)
![N'-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B10892639.png)
![(2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10892643.png)
![2-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B10892647.png)
![1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B10892654.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B10892657.png)

